molecular formula C11H14ClNO3S B3017336 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 923175-88-6

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride

Cat. No. B3017336
CAS RN: 923175-88-6
M. Wt: 275.75
InChI Key: AHZIMJYCFKOYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride, also known as DEACBSC, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. DEACBSC is a sulfonyl chloride derivative that is commonly used as a reagent in organic synthesis. It is also used in the development of pharmaceuticals and agrochemicals, as well as in the production of polymers and dyes.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride is utilized as a building block for the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group is reactive towards a range of nucleophiles, making it a versatile intermediate in the design of sulfonyl derivatives that may exhibit therapeutic properties. For instance, it can be used to create sulfonamide structures, which are found in many diuretic and antihypertensive drugs .

Agriculture

This compound finds applications in the agricultural sector, particularly in the synthesis of agrochemicals. Its reactivity with amines can lead to the production of herbicides and pesticides. The sulfonyl chloride moiety is a key functional group that can be transformed into sulfonamides, sulfonylureas, or sulfonates, which are active components in many crop protection agents .

Material Science

In material science, 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride can be used to modify the surface properties of materials. It can act as a precursor for the introduction of sulfonyl groups onto polymers, thereby altering their hydrophobicity, thermal stability, and resistance to degradation. This is particularly useful in the development of advanced materials with specific performance characteristics .

Environmental Science

Environmental science research can leverage this compound in the study of soil and water pollutants. Its derivatives may serve as analytical standards or reagents in the detection and quantification of environmental contaminants. The specificity of the sulfonyl chloride group towards certain analytes makes it a valuable tool in environmental assays .

Analytical Chemistry

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride: is used in analytical chemistry as a derivatization agent. It can react with various functional groups to form more volatile or detectable derivatives, facilitating the analysis of complex mixtures by techniques such as gas chromatography or mass spectrometry. This enhances the sensitivity and selectivity of the analytical methods .

Biochemistry

In biochemistry, this compound’s derivatives can be used to probe the function of enzymes and receptors. By attaching the sulfonyl chloride to biomolecules, researchers can investigate binding sites, enzyme-substrate interactions, and the mechanisms of action of biological pathways. This is crucial for understanding cellular processes and designing bioactive molecules .

Pharmacology

Pharmacological studies may employ 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride in the development of drug delivery systems. Its ability to form stable linkages with other molecules can be exploited to create prodrugs or to enhance the solubility and bioavailability of pharmacologically active compounds .

Chemical Engineering

In chemical engineering, this compound is important for process optimization. It can be used in the synthesis of fine chemicals and as a catalyst or reagent in various chemical reactions. Its role in the production of intermediates for dyes, resins, and other industrial chemicals is significant for the development of efficient and sustainable manufacturing processes .

properties

IUPAC Name

4-(diethylcarbamoyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)17(12,15)16/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZIMJYCFKOYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride

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